molecular formula C18H16N2O2 B13328425 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one

8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one

Cat. No.: B13328425
M. Wt: 292.3 g/mol
InChI Key: ZLSVOHISOHBXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one is a polycyclic heteroaromatic compound that features a benzo[e]pyridoindolone (BePI) core structure, incorporating a critical lactam group (11-one), a methoxy substituent at the 3-position, and an ethyl group at the 8-position . This compound is of significant interest in scientific research, particularly in the field of oncology. The planar aromatic system of its scaffold is characteristic of DNA-intercalating agents, which can insert between DNA base-pairs and lead to functional changes in transcription and replication . Furthermore, the lactam moiety in its core has been demonstrated as indispensable for potent kinase inhibition activity in related BePI derivatives, suggesting a potential multi-target mechanism . In research settings, this compound is investigated for its antiproliferative properties and its ability to target essential nuclear enzymes like topoisomerases . Topoisomerase poisons are a valuable class of anticancer agents because they trap a covalent enzyme-DNA intermediate, causing permanent DNA strand breaks and leading to cell death . The structural features of 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one, including its planar heteroaromatic system and specific substituents, make it a promising candidate for such studies. Researchers utilize this compound as a key building block in medicinal chemistry for synthesizing more complex molecules and for probing biochemical mechanisms and cellular pathways . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

13-ethyl-5-methoxy-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C18H16N2O2/c1-3-10-9-19-18(21)16-15-13-6-5-12(22-2)8-11(13)4-7-14(15)20-17(10)16/h4-9,20H,3H2,1-2H3,(H,19,21)

InChI Key

ZLSVOHISOHBXEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=O)C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole structure . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Aurora Kinase Inhibition

The benzo[e]pyridoindolone scaffold is a privileged structure in kinase inhibitor development. Key analogues include:

Compound Name Core Structure Substituents Biological Target Activity (IC₅₀) Reference
C5M (Maleate salt) Benzo[e]pyridoindolone 3-(2-(Piperidin-1-yl)ethoxy), 8-methyl Aurora B kinase ~10 nM
8-Ethyl-3-methoxy derivative Benzo[e]pyridoindolone 3-methoxy, 8-ethyl Aurora kinases (pred.) Not reported
C2 Benzo[e]pyridoindolone 3-methoxy Aurora B kinase ~15 nM

Key Findings :

  • The lactam group is indispensable for Aurora kinase inhibition across BePI derivatives .
  • The 3-methoxy group in C2 and the target compound confers similar inhibitory potency, suggesting this position tolerates polar substituents.

Pyrido[4,3-b]indole Derivatives in Tau Imaging and Neurodegeneration

Pyrido[4,3-b]indole derivatives, such as AV1451 (Flortaucipir), are tau protein imaging agents but face challenges with off-target binding to monoamine oxidase A (MAO-A). Comparatively:

Compound Name Core Structure Key Feature MAO-A Binding Reference
AV1451 (Flortaucipir) Pyrido[4,3-b]indole Fluoropyridine substituents High
Pyrrolo[2,3-b:4,5-c']dipyridine Pyrrolodipyridine Optimized scaffold Low
8-Ethyl-3-methoxy derivative Benzo[e]pyridoindolone Lactam, ethyl/methoxy groups Not studied

Key Findings :

  • Pyrido[4,3-b]indole derivatives like AV1451 exhibit high MAO-A binding, complicating their use in tau imaging. In contrast, pyrrolodipyridine-based tracers show reduced off-target binding . The target compound’s benzo[e]pyridoindolone core may share MAO-A affinity risks, though this requires experimental validation.

Substituted Benzo-Pyridoindoles in Antibacterial and Opioid Research

Antibacterial Quinoxaline Dioxides

Pyrido[2,3-b]pyrazine 1,4-dioxides, synthesized from reactions involving pyrido[2,3-c]furoxan, demonstrate antibacterial activity . While structurally distinct from the target compound, their fused pyrido-pyrazine systems highlight the importance of nitrogen-rich heterocycles in antimicrobial design.

Opioid Receptor Ligands

SRI-9342, a pyrido[4,3-b]carbazole derivative, acts as a delta opioid receptor (DOR) inverse agonist. Its complex tricyclic structure shares the pyrido[4,3-b] motif with the target compound but incorporates a carbazole system, enabling irreversible antagonism .

Substituent Effects on Bioactivity

  • 7-Chloro-10-methyl-11H-benzo[g]pyrido[4,3-b]indol-3-ol (18E) : This analogue () features a chloro substituent and hydroxyl group, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s ethyl and methoxy groups .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for pyrido[4,3-b]indol-1-one derivatives, such as thermal electrocyclization of (E)-3-(indol-3-yl)acrylic acid precursors .

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the pyrido[4,3-b]indol-11-one core structure?

The pyrido[4,3-b]indol-11-one scaffold is typically synthesized via cyclization strategies. A one-pot approach using Curtius rearrangement followed by microwave-assisted intramolecular cyclization (MIC) has been optimized for similar frameworks. Reaction parameters such as solvent (e.g., DMF), temperature (80–120°C), and irradiation time (30–60 min) significantly influence yield. For example, microwave irradiation at 100°C in DMF for 45 minutes achieved ~75% yield for pyrido[4,3-b]indol-1-one derivatives .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

X-ray crystallography (XRD) is the gold standard for resolving bond angles, lengths, and stereochemistry. For instance, XRD analysis of a related pyridopyrimidoindole derivative confirmed a planar heterocyclic core with bond angles deviating ≤2° from ideal values . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular ion validation and NMR (¹H/¹³C) to assign substituent positions, particularly methoxy and ethyl groups .

Basic: What preliminary biological activities are associated with this compound’s structural analogs?

Pyrido[4,3-b]indole derivatives exhibit DNA intercalation properties due to their planar aromatic systems, as demonstrated by binding assays with calf thymus DNA (e.g., fluorescence quenching with Ksv = 1.2 × 10⁴ M⁻¹) . Antimicrobial activity against Gram-negative bacteria (e.g., E. coli) has also been observed in related pyrido[2,3-b]pyrazines, with MIC values of 16–32 µg/mL .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Temperature gradients : Higher temperatures (e.g., 120°C) reduce reaction time but may increase side products.
  • Microwave parameters : Adjusting power (100–300 W) and pulse duration minimizes decomposition .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) can accelerate cyclocondensation by 20–30% .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies in substituent positioning (e.g., methoxy vs. ethyl groups) require multi-technique validation:

  • XRD : Resolves spatial arrangements unambiguously.
  • 2D NMR (COSY, NOESY) : Correlates proton-proton proximities, distinguishing between rotational isomers.
  • DFT calculations : Predicts stable conformers and validates spectral assignments .

Advanced: What computational strategies are used to model this compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Predicts binding modes to DNA grooves or enzyme active sites (e.g., ΔG = -8.2 kcal/mol for topoisomerase II inhibition).
  • MD simulations : Assesses stability of ligand-target complexes over 100 ns trajectories.
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity .

Advanced: How do substituents (e.g., ethyl, methoxy) influence structure-activity relationships (SAR)?

  • Methoxy groups : Enhance solubility and π-stacking via electron-donating effects.
  • Ethyl chains : Increase lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous stability.
  • Chlorine analogs : Substitution at C8 boosts antimicrobial potency by 2-fold (e.g., MIC from 32 to 16 µg/mL) .

Advanced: What strategies are used to synthesize alternative heterocyclic analogs (e.g., imidazo-pyridoindoles)?

Cyclocondensation of amino-pyrimido precursors with orthoesters (e.g., TEOF) in acetic acid generates fused systems. For example, refluxing 10-amino-7-(p-tolyl)pyrimido derivatives with TEOF yields imidazo[1',2':1,2]pyrido[4,3-b]indoles at 70% yield .

Advanced: How can stability under physiological conditions be assessed?

  • pH stability studies : Monitor degradation via HPLC at pH 1.2 (gastric) and 7.4 (blood) over 24 hours.
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >200°C for crystalline forms).
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation kinetics .

Advanced: What assays are used to detect this compound in biological matrices?

  • Fluorescence-based DNA intercalation : Quantifies binding using ethidium bromide displacement.
  • LC-MS/MS : Validates cellular uptake with LOD = 0.1 ng/mL.
  • Microscopy (confocal/SEM) : Visualizes subcellular localization in treated bacterial/viral models .

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